molecular formula C29H29N3O3 B2409182 (4-Ethoxyphenyl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)methanone CAS No. 872199-67-2

(4-Ethoxyphenyl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)methanone

Cat. No.: B2409182
CAS No.: 872199-67-2
M. Wt: 467.569
InChI Key: SVUIPXVKTZQFSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Ethoxyphenyl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)methanone is a complex organic compound that features a quinoline core, a piperazine ring, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxyphenyl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)methanone typically involves multi-step organic reactions. One common approach includes:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Piperazine Ring Introduction: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinoline intermediate.

    Substitution on Phenyl Groups: The ethoxy and methoxy groups are introduced through electrophilic aromatic substitution reactions, often using ethyl and methyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxyphenyl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

(4-Ethoxyphenyl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for designing drugs targeting neurological disorders, given its potential interactions with neurotransmitter receptors.

    Biological Studies: The compound can be used to study the binding interactions with various enzymes and receptors, aiding in the understanding of biochemical pathways.

    Industrial Applications: It can be used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of (4-Ethoxyphenyl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)piperazine derivatives: These compounds share the piperazine ring and methoxyphenyl group, making them structurally similar.

    Quinoline derivatives: Compounds like chloroquine and quinine share the quinoline core.

Uniqueness

(4-Ethoxyphenyl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)methanone is unique due to the combination of its structural features, which confer specific pharmacological properties. The presence of both ethoxy and methoxy groups, along with the piperazine and quinoline moieties, allows for diverse interactions with biological targets, making it a versatile compound for drug development.

Properties

IUPAC Name

(4-ethoxyphenyl)-[4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O3/c1-3-35-24-12-8-21(9-13-24)29(33)26-20-30-27-7-5-4-6-25(27)28(26)32-18-16-31(17-19-32)22-10-14-23(34-2)15-11-22/h4-15,20H,3,16-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUIPXVKTZQFSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.